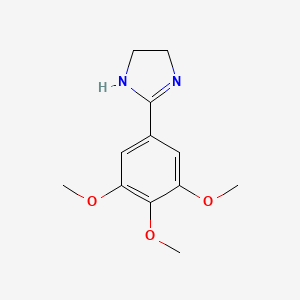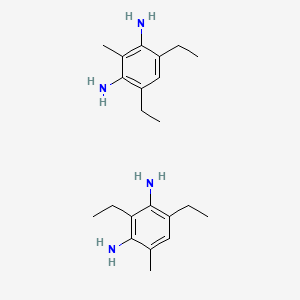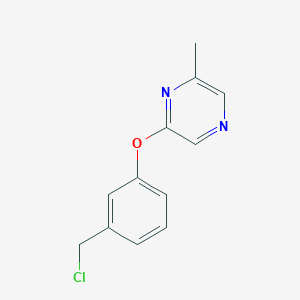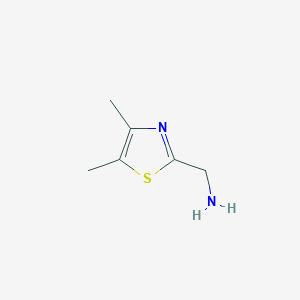![molecular formula C14H22O B1629513 1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)- CAS No. 89079-92-5](/img/structure/B1629513.png)
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene, also known as neocaspirene, belongs to the class of organic compounds known as monoterpenoids. Monoterpenoids are compounds containing a chain of two isoprene units. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 10-isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is primarily located in the membrane (predicted from logP) and cytoplasm. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene has a blackcurrant taste.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A significant application of derivatives of 1-Oxaspiro[4.5]deca-3,6-diene is in the synthesis of novel compounds with potential anticancer activity. For instance, a study by Yang et al. (2019) synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives with moderate to potent activity against various human cancer cell lines, highlighting the compound's relevance in cancer research (Yang et al., 2019).
Chemical Reactions and Derivatives
In the field of organic chemistry, 1-Oxaspiro[4.5]deca-3,6-diene derivatives have been extensively studied for their reactivity and potential to form various novel compounds. For example, Volod’kin et al. (1985) investigated the reaction of 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione with amines, leading to the formation of unique compounds (Volod’kin, Ershov, & Malysheva, 1985).
Novel Synthesis Methods
Researchers have also focused on developing new synthesis methods for derivatives of this compound. Kirillov et al. (2004) described a method for synthesizing 8-aryl-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-diones, showcasing innovative approaches in synthetic chemistry (Kirillov, Shchepin, & Vakhrin, 2004).
Pharmaceutical Applications
Aside from anticancer activity, derivatives of 1-Oxaspiro[4.5]deca-3,6-diene have potential pharmaceutical applications. For instance, Farag et al. (2008) synthesized diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, which could have implications in the development of new pharmaceutical compounds (Farag, Elkholy, & Ali, 2008).
Potential in Natural Product Synthesis
The compound and its derivatives also find applications in the synthesis of natural products. Hutinec et al. (1998) synthesized quinonoidal spirolactones from tyrosine, which are valuable in peptide chemistry, indicating the compound's relevance in the field of natural product synthesis (Hutinec, Žiogas, El-Mobayed, & Rieker, 1998).
Eigenschaften
CAS-Nummer |
89079-92-5 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene |
InChI |
InChI=1S/C14H22O/c1-10(2)13-6-5-11(3)9-14(13)8-7-12(4)15-14/h7-10,12-13H,5-6H2,1-4H3 |
InChI-Schlüssel |
QQLMXACDDRGTPU-UHFFFAOYSA-N |
SMILES |
CC1C=CC2(O1)C=C(CCC2C(C)C)C |
Kanonische SMILES |
CC1C=CC2(O1)C=C(CCC2C(C)C)C |
Andere CAS-Nummern |
89079-92-5 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(Hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride](/img/structure/B1629444.png)



